![molecular formula C14H14N2O2 B5786757 3-methoxy-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B5786757.png)
3-methoxy-N-[(pyridin-2-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-[(pyridin-2-yl)methyl]benzamide is a chemical compound that belongs to the class of benzamides Benzamides are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[(pyridin-2-yl)methyl]benzamide can be achieved through various synthetic routes. One common method involves the reaction of 3-methoxybenzoic acid with pyridin-2-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of alternative coupling agents and solvents that are more environmentally friendly and cost-effective may be explored to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[(pyridin-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-hydroxy-N-[(pyridin-2-yl)methyl]benzamide.
Reduction: The amide group can be reduced to form the corresponding amine, 3-methoxy-N-[(pyridin-2-yl)methyl]benzylamine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: 3-hydroxy-N-[(pyridin-2-yl)methyl]benzamide
Reduction: 3-methoxy-N-[(pyridin-2-yl)methyl]benzylamine
Substitution: Various halogenated or alkylated derivatives
Scientific Research Applications
3-methoxy-N-[(pyridin-2-yl)methyl]benzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes and interactions, particularly those involving amide-containing molecules.
Medicine: Due to its potential biological activities, it may be investigated for its therapeutic properties, such as anti-inflammatory, analgesic, or anticancer effects.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[(pyridin-2-yl)methyl]benzamide depends on its specific application. In a biological context, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
3-methoxy-N-[(pyridin-2-yl)methyl]benzamide can be compared with other similar compounds, such as:
3-hydroxy-N-[(pyridin-2-yl)methyl]benzamide: This compound has a hydroxyl group instead of a methoxy group, which may affect its chemical reactivity and biological activity.
3-methoxy-N-[(pyridin-3-yl)methyl]benzamide: The position of the pyridinyl group is different, which can influence the compound’s binding affinity and selectivity for certain molecular targets.
3-methoxy-N-[(pyridin-2-yl)ethyl]benzamide: The length of the alkyl chain connecting the pyridinyl group to the amide nitrogen is different, which may impact the compound’s overall properties.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
3-methoxy-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-13-7-4-5-11(9-13)14(17)16-10-12-6-2-3-8-15-12/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLFZYOWMPLPCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-FLUOROPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B5786681.png)
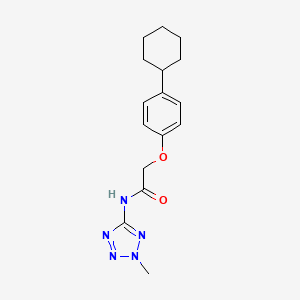
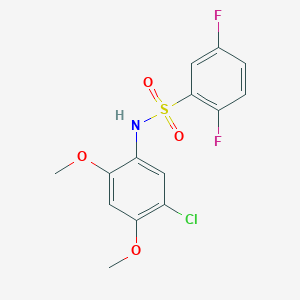
![2-[4-(acetylamino)phenoxy]-N-(2-chlorophenyl)acetamide](/img/structure/B5786697.png)
![3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5786704.png)
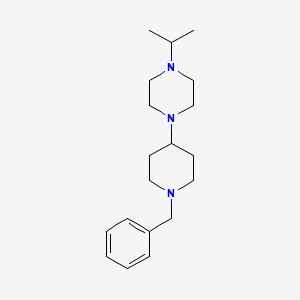
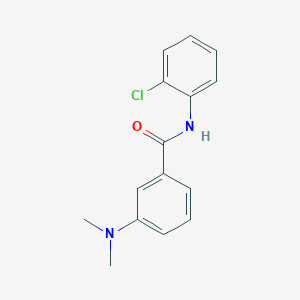
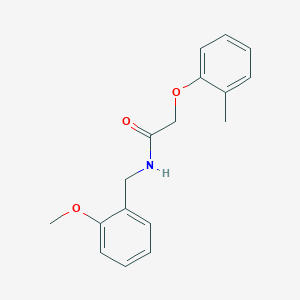

![N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide](/img/structure/B5786738.png)
![N-{4-[(3-methylbutanoyl)amino]phenyl}thiophene-2-carboxamide](/img/structure/B5786750.png)
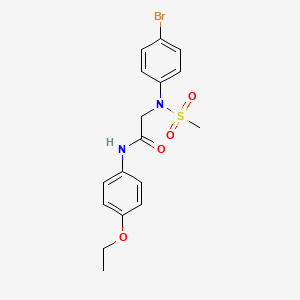
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl benzoate](/img/structure/B5786784.png)
![ethyl 5-[(1,3-benzothiazol-2-ylthio)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B5786791.png)
